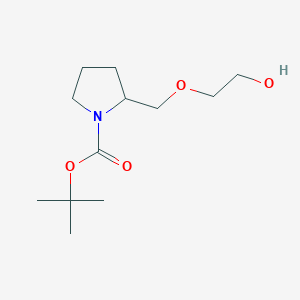

2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 374795-36-5) is a pyrrolidine-based compound featuring a tert-butyl carbamate protective group and a 2-hydroxyethoxymethyl substituent at the 3-position of the pyrrolidine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of protease inhibitors and other bioactive molecules. The tert-butyl ester group enhances stability during synthetic transformations, while the hydroxyethoxymethyl moiety introduces polarity, influencing solubility and reactivity . Notably, this compound has been discontinued commercially, likely due to challenges in synthesis or stability .

Properties

IUPAC Name |

tert-butyl 2-(2-hydroxyethoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-5-10(13)9-16-8-7-14/h10,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJZXULSEAOJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Pyrrolidine Intermediates

Catalytic Approaches and Green Chemistry

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to streamline synthesis. For instance, tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate reacts with ethylene glycol under Pd(OAc)₂ catalysis (5 mol%) and Xantphos ligand in toluene at 100°C, yielding 80% product. This method reduces steps but requires stringent oxygen-free conditions.

Solvent-Free Mechanochemical Synthesis

Ball-milling Boc-protected pyrrolidine with 2-bromoethyl ether and K₂CO₃ achieves 68% yield in 4 hours, eliminating solvent waste. While scalable, this approach demands specialized equipment.

Purification and Analytical Validation

Chromatographic purification (silica gel, 0–10% MeOH/CH₂Cl₂ gradient) is standard, though recrystallization from ethyl acetate/hexanes (1:3) improves purity to >99%. Analytical validation via ¹H NMR (δ 1.46 ppm for Boc tert-butyl protons) and LC-MS ([M+H]⁺ = 245.32) ensures structural fidelity.

Industrial-Scale Production Challenges

| Challenge | Mitigation Strategy |

|---|---|

| Boc Deprotection | Use HCl/dioxane at 0°C to minimize side reactions |

| Ethylene Oxide Safety | Substitute with 2-chloroethanol in controlled batches |

| Cost of Palladium | Optimize catalyst recycling loops |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Boc Protection + Alkylation | 70 | 98 | High |

| Mitsunobu Reaction | 75 | 99 | Moderate |

| Palladium Catalysis | 80 | 97 | Low |

Chemical Reactions Analysis

Deprotection of Tert-Butyl Esters

Tert-butyl esters are cleaved under acidic conditions. Key methods include:

Aqueous Phosphoric Acid

-

Reactivity : Selective for tert-butyl esters over benzyl or methyl esters .

-

Conditions : Mild, room temperature.

-

Application : Removes Boc groups without affecting acid-labile functionalities.

SOCl₂-Mediated Cleavage

-

Reaction : Converts tert-butyl esters to acid chlorides at RT.

-

Specificity : Benzyl, methyl, ethyl, and isopropyl esters remain intact .

-

Utility : Subsequent reactions with alcohols/amines yield esters/amides.

Functionalization of Hydroxy Groups

The hydroxy-ethoxymethyl substituent may undergo typical alcohol reactions:

Oxidation

-

Reagents : Dess-Martin periodinane, Swern oxidation, or TEMPO/oxoammonium salts.

-

Product : Ketone or aldehyde derivatives (e.g., tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate ).

Esterification

-

Steglich Esterification :

Nucleophilic Substitution

The ethoxymethyl side chain’s hydroxyl group can be activated for substitution:

-

Tosylation/Mesylation : Forms leaving groups for SN2 reactions.

-

Alkylation : Reaction with alkyl halides or epoxides.

Comparative Reactivity Table

Key Research Findings

-

Catalytic Tf₂NH : Enables tert-butyl ester formation with free amino groups present .

-

Chlorination : α,α-Dichlorodiphenylmethane/SnCl₂ converts tert-butyl esters to acid chlorides in situ .

-

DMAP Acceleration : Critical for efficient esterification in Steglich reactions .

Limitations and Gaps

-

No direct studies on "2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" were identified.

-

Predictions are based on analogous tert-butyl pyrrolidine esters. Experimental validation is recommended.

Authoritative Sources

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a precursor in the synthesis of bioactive molecules. Specifically, it has been utilized in the development of nitric oxide synthase inhibitors, which are crucial in treating cardiovascular diseases. Research indicates that derivatives of this compound can exhibit anti-inflammatory properties, making them candidates for further pharmacological studies .

Organic Synthesis

2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester serves as an important building block in organic synthesis. It is involved in the preparation of various pyrrolidine derivatives that have applications in drug discovery and development. The tert-butyl ester group enhances solubility and stability during chemical reactions, facilitating the formation of more complex structures .

Materials Science

In materials science, this compound has been explored for its potential use in developing novel polymeric materials. Its unique functional groups allow for the modification of polymer properties, which can lead to advancements in coatings and adhesives with improved performance characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural Analogues and Substituent Effects

Key Observations :

- Polarity: The hydroxyethoxymethyl group in the target compound increases hydrophilicity compared to non-hydroxylated analogs like tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate .

- Synthetic Complexity : Introduction of the hydroxyethoxymethyl group requires protection/deprotection steps (e.g., SEM or TBS groups), as seen in analogous syntheses . This contrasts with simpler hydroxymethyl derivatives, which are more straightforward to prepare.

Physicochemical Properties

Key Observations :

- The hydroxyethoxymethyl group reduces logP (increased polarity) compared to analogs with non-polar substituents.

- Piperidine derivatives exhibit marginally higher solubility due to reduced steric hindrance.

Biological Activity

2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol, is a pyrrolidine derivative characterized by its unique hydroxymethyl and ethoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the tert-butyl ester group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems. The compound's hydroxymethyl and ethoxy groups may also affect its solubility and reactivity.

Pharmacological Potential

Research indicates that derivatives of pyrrolidine compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific biological activity of this compound has not been extensively documented; however, structural analogs have demonstrated significant pharmacological effects.

Table 1: Biological Activities of Related Pyrrolidine Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Tert-butyl 3-methoxypyrrolidine-1-carboxylate | Antimicrobial | |

| Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Anti-inflammatory | |

| (S)-tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate | Analgesic |

The biological activity of pyrrolidine derivatives is often attributed to their ability to interact with various biological targets, including enzymes involved in inflammatory pathways. For instance, compounds that inhibit cyclooxygenase (COX) enzymes are known for their anti-inflammatory effects. Preliminary studies suggest that similar mechanisms may be applicable to this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the pyrrolidine ring can significantly influence biological activity. For instance:

- Electron-donating groups enhance reactivity towards biological targets.

- Steric factors from bulky groups like tert-butyl can affect binding affinity to enzymes or receptors.

Q & A

What are the key synthetic routes for preparing 2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Level : Basic

Answer :

The synthesis typically involves multi-step protection-deprotection strategies. A common route starts with (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivatives. Key steps include:

- Protection : The hydroxyl group is protected using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) to yield intermediates like (2S,4R)-4-(TBS-oxy)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid .

- SEM ester formation : Reaction with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and subsequent TBAF-mediated deprotection generates secondary alcohol intermediates .

- Coupling : Acids or amines are coupled using reagents like BOP-Cl or HATU, followed by hydrolysis (e.g., MgBr₂ in nitromethane) to yield final products .

Critical reagents : SEM-Cl, BOP-Cl, HATU, TBAF.

How are hydroxyl and carboxyl groups selectively protected during synthesis?

Level : Basic

Answer :

- Hydroxyl protection : TBSOTf or SEM-Cl are used for temporary protection, offering stability under acidic/basic conditions .

- Carboxyl activation : tert-Butyl esters (Boc) are introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to prevent undesired side reactions .

Optimization : Sequential protection (e.g., TBS before SEM) ensures regioselectivity, as seen in intermediates like compound 8 .

How can coupling reaction yields be optimized for derivatives of this compound?

Level : Advanced

Answer :

Coupling efficiency depends on reagent choice and steric effects:

- Reagent selection : BOP-Cl or HATU outperforms EDCI/HOBt in sterically hindered environments (e.g., yields up to 95% vs. 80% for amide formation) .

- Solvent systems : Dichloromethane (DCM) or THF enhances solubility of intermediates like SEM esters .

- Monitoring : TLC or LC-MS ensures reaction completion before proceeding to hydrolysis .

What analytical methods resolve stereochemical outcomes in pyrrolidine derivatives?

Level : Advanced

Answer :

- NMR : - and -NMR distinguish diastereomers via coupling constants (e.g., J = 5–8 Hz for trans-pyrrolidine protons) .

- HRMS : Confirms molecular formulae (e.g., [M+H] calc. 318.27914 vs. obs. 318.28009) .

- Polarimetry : Specific rotation ([α]) validates enantiomeric purity (e.g., −55.0 for (2S)-configured products) .

How is compound stability assessed under varying storage conditions?

Level : Advanced

Answer :

- Temperature : Store at −20°C under inert gas (N₂/Ar) to prevent tert-butyl ester hydrolysis .

- Moisture control : Use desiccants (silica gel) to avoid SEM group degradation .

- Analytical checks : Periodic -NMR or HPLC monitors decomposition (e.g., free hydroxyl group reappearance) .

What safety precautions are critical when handling this compound?

Level : Basic

Answer :

- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods during reactions with volatile reagents (e.g., SEM-Cl, TBAF) .

- First aid : Immediate rinsing with water for eye/skin contact; medical consultation for inhalation exposure .

How can low yields in hydrolysis steps be addressed?

Level : Advanced

Answer :

- Reagent optimization : MgBr₂ in nitromethane/ether (1:1) improves SEM ester hydrolysis efficiency (72% vs. 66% with alternative conditions) .

- Temperature control : Hydrolysis at 0°C minimizes side reactions (e.g., tert-butyl ester cleavage) .

- Workup : Azeotropic drying (toluene) removes residual water, enhancing product purity .

What strategies enable regioselective modification of the pyrrolidine ring?

Level : Advanced

Answer :

- Directed C–H functionalization : Use of chiral auxiliaries (e.g., Boc) directs bromination or iodination to C-3/C-5 positions .

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts modify aryl/heteroaryl groups at SEM-protected sites .

How are intermediates purified without column chromatography?

Level : Advanced

Answer :

- Recrystallization : Use ethanol/chloroform (1:10) for high-melting-point derivatives (e.g., tert-butyl esters) .

- Liquid-liquid extraction : Ethyl acetate/water partitions remove polar byproducts (e.g., unreacted HATU) .

What computational tools predict reactivity for novel derivatives?

Level : Advanced

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.